3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide
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Overview
Description
3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide is a chemical compound with a unique structure that includes a cyclopropylmethoxy group, a hydroxy group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by another alkylation step. Finally, the compound undergoes oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. The process involves carefully controlled temperatures, pressures, and the use of specific catalysts to ensure efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can reduce the expression of proteins associated with fibrosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar structure but with a difluoromethoxy group instead of a hydroxy group.
3-Chloro-4-(trifluoromethoxy)benzoyl chloride: Contains a chloro and trifluoromethoxy group instead of a cyclopropylmethoxy and hydroxy group.
4-(Cyclopropylmethoxy)-2-nitroaniline: Similar structure but with a nitro group instead of a hydroxy group.
Uniqueness
3-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(16)10-5-6-11(15)12(7-10)17-8-9-3-4-9/h5-7,9,15H,3-4,8H2,1-2H3 |
InChI Key |
HTCAHEQDSCMZDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)OCC2CC2 |
Origin of Product |
United States |
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